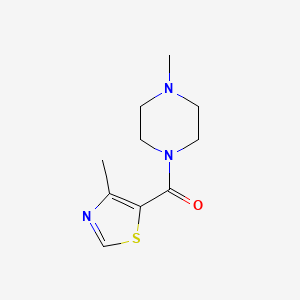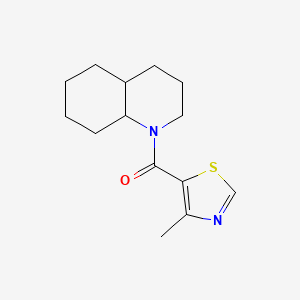
2-Methoxy-1-(2-thiophen-3-ylpyrrolidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-1-(2-thiophen-3-ylpyrrolidin-1-yl)ethanone, also known as MT-45, is a synthetic opioid analgesic drug. It was first synthesized in the 1970s by a pharmaceutical company in Japan, and it has been used in medical research to study the opioid receptor system. MT-45 has a chemical structure that is similar to other opioid drugs, such as fentanyl and morphine, but it has a unique mechanism of action that makes it different from other opioids.
Mecanismo De Acción
2-Methoxy-1-(2-thiophen-3-ylpyrrolidin-1-yl)ethanone acts on the opioid receptor system in the brain and spinal cord, which is responsible for regulating pain perception and reward pathways. It binds to the mu-opioid receptor, which is the same receptor that other opioid drugs bind to, but it has a unique mechanism of action that makes it different from other opioids. 2-Methoxy-1-(2-thiophen-3-ylpyrrolidin-1-yl)ethanone acts as a partial agonist at the mu-opioid receptor, which means that it activates the receptor to a lesser extent than other opioids. This partial activation produces a weaker analgesic effect than other opioids, but it also produces fewer side effects and less potential for addiction.
Biochemical and Physiological Effects:
2-Methoxy-1-(2-thiophen-3-ylpyrrolidin-1-yl)ethanone produces a range of biochemical and physiological effects in the body, including pain relief, sedation, and euphoria. It also produces respiratory depression, which can be dangerous at high doses. 2-Methoxy-1-(2-thiophen-3-ylpyrrolidin-1-yl)ethanone has a slower onset of action and a longer duration of action than other opioids, which makes it useful for certain types of pain management.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Methoxy-1-(2-thiophen-3-ylpyrrolidin-1-yl)ethanone has several advantages for use in laboratory experiments, including its unique mechanism of action, its lower potential for addiction and side effects, and its longer duration of action. However, it also has several limitations, including its slower onset of action and its potential for respiratory depression at high doses.
Direcciones Futuras
There are several future directions for research on 2-Methoxy-1-(2-thiophen-3-ylpyrrolidin-1-yl)ethanone, including further investigation of its mechanism of action and its potential as a treatment for opioid addiction. Other future directions include the development of new synthetic opioids with improved safety and efficacy profiles, and the use of 2-Methoxy-1-(2-thiophen-3-ylpyrrolidin-1-yl)ethanone in combination with other drugs to enhance its analgesic effects and reduce its side effects.
Métodos De Síntesis
2-Methoxy-1-(2-thiophen-3-ylpyrrolidin-1-yl)ethanone can be synthesized using a variety of methods, including the Mannich reaction and the reductive amination of 2-methoxyphenylacetone. The synthesis process involves the use of various chemicals and solvents, and it requires skilled laboratory technicians to ensure the purity and potency of the final product.
Aplicaciones Científicas De Investigación
2-Methoxy-1-(2-thiophen-3-ylpyrrolidin-1-yl)ethanone has been used in scientific research to study the opioid receptor system and its effects on pain management. It has also been used to study the effects of opioids on the central nervous system and to investigate potential treatments for opioid addiction.
Propiedades
IUPAC Name |
2-methoxy-1-(2-thiophen-3-ylpyrrolidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c1-14-7-11(13)12-5-2-3-10(12)9-4-6-15-8-9/h4,6,8,10H,2-3,5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZDQKEMGWPFMAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCCC1C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-1-(2-thiophen-3-ylpyrrolidin-1-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[2-(3-Chlorophenyl)pyrrolidin-1-yl]-2-methyl-[1,2]oxazolo[2,3-a]pyrimidin-7-one](/img/structure/B7544518.png)
![1-(4-Chlorophenyl)-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio]ethanone](/img/structure/B7544530.png)
![N,N,2,5-tetramethyl-4-[(1-pyridin-2-ylethylamino)methyl]pyrazol-3-amine](/img/structure/B7544539.png)
![N-{3-[5-(furan-2-yl)-1-(pyrrolidin-1-ylacetyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B7544546.png)

![1-[(2-Propan-2-yl-1,3-thiazol-4-yl)methyl]piperidin-3-ol](/img/structure/B7544560.png)
![N-(2-chlorobenzyl)-N'-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]ethanediamide](/img/structure/B7544568.png)
![N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]-1-(3-methyl-1-benzofuran-2-yl)ethanamine](/img/structure/B7544569.png)

![4-[(7-Chloroquinolin-8-yl)methyl]piperazin-2-one](/img/structure/B7544576.png)
![N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-N'-[4-(2-methyl-2H-tetrazol-5-yl)phenyl]ethanediamide](/img/structure/B7544588.png)
![N-[[4-(diethylsulfamoyl)phenyl]methyl]-2,2,2-trifluoroacetamide](/img/structure/B7544594.png)
![N-[(4-propan-2-ylphenyl)methyl]-4,5-dihydro-1H-imidazol-2-amine;hydroiodide](/img/structure/B7544604.png)